

Synthesis of 4-Chloro-5-methoxypyrimidine from 4,6-dihydroxypyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-methoxypyrimidine

Cat. No.: B183928

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Application Note: Synthesis of 4-Chloro-5-methoxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

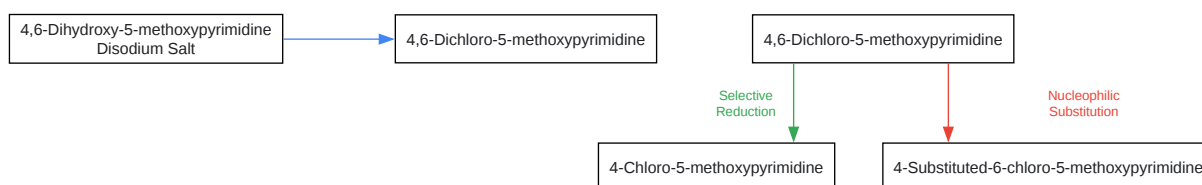
4-Chloro-5-methoxypyrimidine is a valuable heterocyclic compound used as an intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. This document outlines a common synthetic pathway for the preparation of **4-chloro-5-methoxypyrimidine**, starting from the precursor 4,6-dihydroxy-5-methoxypyrimidine. While the direct synthesis from 4,6-dihydroxypyrimidine is complex and not well-documented, a more established route involves the preparation of a key intermediate, 4,6-dichloro-5-methoxypyrimidine, followed by selective functionalization.

Synthetic Strategy Overview

The synthesis of **4-chloro-5-methoxypyrimidine** is most effectively achieved through a multi-step process. The primary and most documented route involves the chlorination of a 5-methoxy-substituted dihydroxypyrimidine to yield 4,6-dichloro-5-methoxypyrimidine. This dichloro intermediate is highly reactive and can undergo selective nucleophilic aromatic substitution (S_NAr) reactions. One of the chlorine atoms can be selectively replaced to

introduce other functional groups, or a selective reduction can be performed to yield the desired mono-chloro product.

A common chlorinating agent for this transformation is phosphorus oxychloride (POCl_3). The reactivity of the two chlorine atoms in the resulting 4,6-dichloro-5-methoxypyrimidine allows for controlled, stepwise reactions.



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Figure 1: General synthetic workflow for **4-Chloro-5-methoxypyrimidine**.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol is adapted from established methods involving the chlorination of a 4,6-dihydroxy-5-methoxypyrimidine salt using phosphorus oxychloride.[1][2]

Materials:

- 5-methoxy-4,6-dihydroxypyrimidine disodium salt
- Phosphorus oxychloride (POCl_3)
- Trichloroethylene (optional, for extraction)
- Methanol (for recrystallization)
- Water (deionized)

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, add 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium salt and 42 parts by mass of phosphorus oxychloride.^[2]
- Heat the mixture to 65°C and maintain this temperature for 1.5 hours.^[2]
- After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure until the material is dry.^[2]
- Cool the residue to 35°C and add an organic solvent such as trichloroethylene for extraction.^[2]
- Transfer the mixture to a hydrolysis vessel containing 650 parts by mass of water and stir at 65°C.^[2]
- Separate the organic layer. The aqueous layer can be repeatedly extracted with the organic solvent to maximize yield.^[2]
- Combine the organic layers and recover the solvent by distillation to obtain the crude 4,6-dichloro-5-methoxypyrimidine.^[2]
- For purification, dissolve the crude product in methanol (approximately 3 times the amount of the crude chloride) by heating until fully dissolved.^[2]
- Cool the solution to 45°C to induce crystallization.^[2]
- Isolate the purified crystals by filtration and dry to obtain 19 parts by mass of 5-methoxy-4,6-dichloropyrimidine.^[2]

Protocol 2: Selective Monosubstitution of 4,6-Dichloro-5-methoxypyrimidine

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited for selective monosubstitution. This allows for the synthesis of a variety of 4-substituted-6-chloro-5-methoxypyrimidines.

General Procedure:

- Dissolve 4,6-dichloro-5-methoxypyrimidine in a suitable aprotic solvent (e.g., THF, acetonitrile, or DMF).
- Cool the solution to a low temperature (e.g., 0°C or -78°C) to control the reaction rate and improve selectivity.
- Slowly add one equivalent of a nucleophile (e.g., an amine, alkoxide, or thiol).
- Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS.
- Once the monosubstituted product is predominantly formed, quench the reaction with water or an appropriate quenching agent.
- Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-6-chloro-5-methoxypyrimidine.

The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature is an example of such a selective substitution.^[3]

Data Summary

The following table summarizes the key quantitative data for the synthesis of the dichloro intermediate.

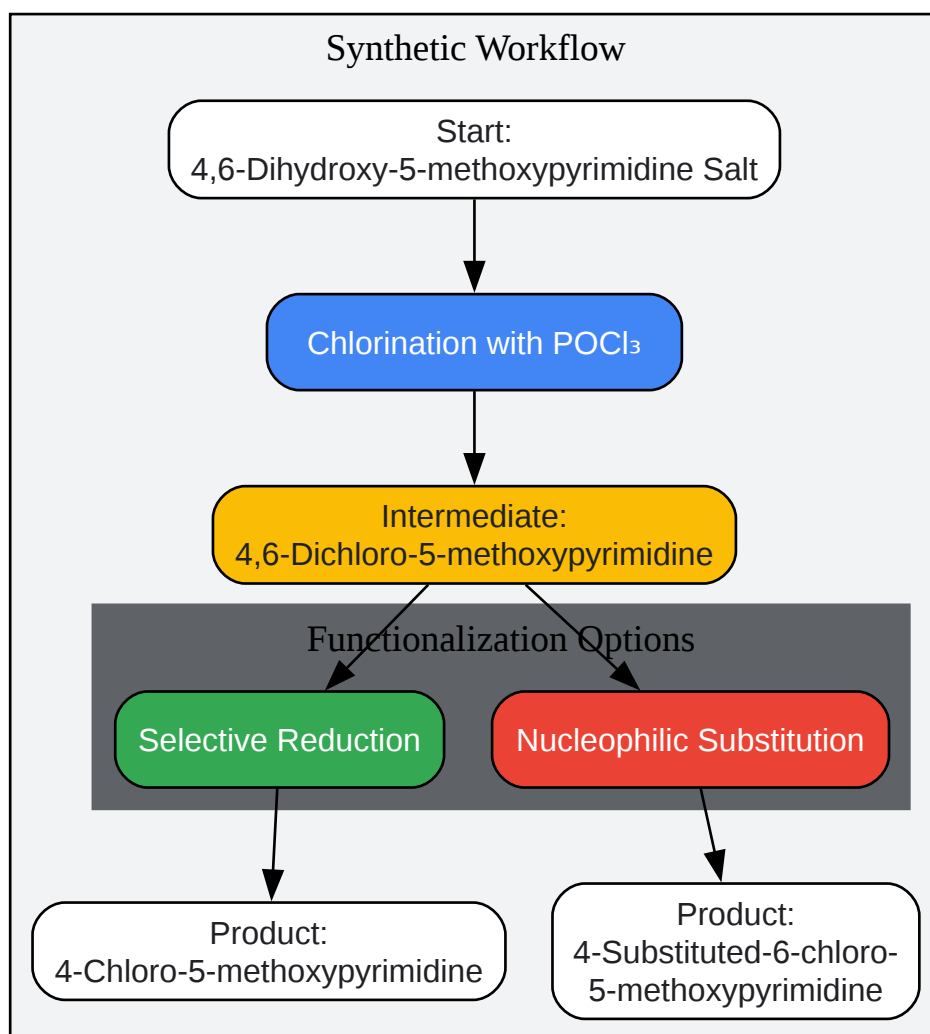
Parameter	Value	Reference
Reactants		
5-methoxy-4,6-dihydroxypyrimidine disodium salt	31 parts by mass	[2]
Phosphorus oxychloride	42 parts by mass	[2]
Reaction Conditions		
Temperature	65°C	[2]
Reaction Time	1.5 hours	[2]
Purification		
Recrystallization Solvent	Methanol	[2]
Crystallization Temperature	45°C	[2]
Product		
5-methoxy-4,6-dichloropyrimidine	19 parts by mass	[2]

Characterization Data for 4,6-Dichloro-5-methoxypyrimidine

Property	Value	Reference
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O	[4][5]
Molecular Weight	179.00 g/mol	[4][5]
CAS Number	5018-38-2	[4]
Appearance	Colorless blocks	[5]
Melting Point	313–315 K (40-42 °C)	[5]

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates the logical progression from the starting material to the versatile dichloro intermediate and its subsequent conversion to either the target mono-chloro compound or other derivatives.



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Figure 2: Logical progression of the synthesis and derivatization.

Conclusion

The synthesis of **4-chloro-5-methoxypyrimidine** is effectively achieved through the preparation of the key intermediate, 4,6-dichloro-5-methoxypyrimidine. This intermediate can be synthesized in good yield from 4,6-dihydroxy-5-methoxypyrimidine or its salt. The subsequent selective functionalization of the dichloro compound provides a versatile entry point to the target molecule and a range of other valuable pyrimidine derivatives. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal and materials chemistry to successfully synthesize these important compounds.

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